![molecular formula C17H13N3O4S B12866153 4-(((6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)quinazoline](/img/structure/B12866153.png)
4-(((6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)quinazoline is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the nitro group and the benzo[d][1,3]dioxin moiety in its structure contributes to its unique chemical properties and reactivity.
準備方法
The synthesis of 4-(((6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)quinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the benzo[d][1,3]dioxin moiety: This can be achieved by reacting salicylic acid with acetylenic esters in the presence of a catalyst such as CuI and NaHCO3 in acetonitrile.
Introduction of the nitro group: The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid.
Formation of the quinazoline core: This involves the cyclization of appropriate precursors under specific conditions.
Thioether formation:
Industrial production methods may involve optimization of these steps to improve yield and scalability.
化学反応の分析
4-(((6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)quinazoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions activated by the nitro group.
Cyclization: The benzo[d][1,3]dioxin moiety can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: Due to its biological activity, it is being explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(((6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)quinazoline involves its interaction with specific molecular targets. It acts as a kinase inhibitor, interfering with the signaling pathways that regulate cell proliferation and survival. The nitro group and the benzo[d][1,3]dioxin moiety play crucial roles in its binding affinity and specificity towards these targets.
類似化合物との比較
Similar compounds include other quinazoline derivatives such as afatinib, osimertinib, and gefitinib. These compounds also act as kinase inhibitors but differ in their specific targets and efficacy. 4-(((6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)quinazoline is unique due to the presence of the benzo[d][1,3]dioxin moiety, which imparts distinct chemical properties and biological activity .
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and development in chemistry, biology, medicine, and industry.
特性
分子式 |
C17H13N3O4S |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
4-[(6-nitro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]quinazoline |
InChI |
InChI=1S/C17H13N3O4S/c21-20(22)13-5-11-7-23-10-24-16(11)12(6-13)8-25-17-14-3-1-2-4-15(14)18-9-19-17/h1-6,9H,7-8,10H2 |
InChIキー |
SNFFFKOOETTYTR-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C(=CC(=C2)[N+](=O)[O-])CSC3=NC=NC4=CC=CC=C43)OCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


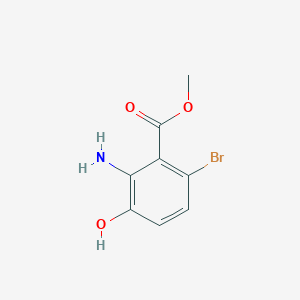
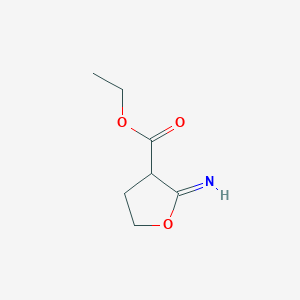
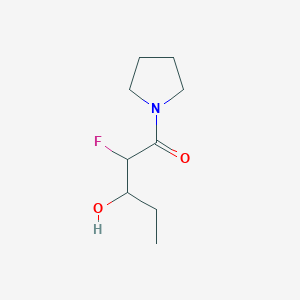
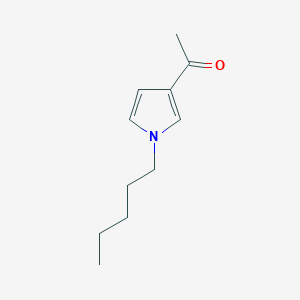
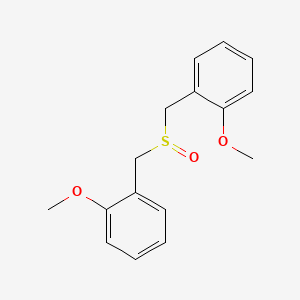
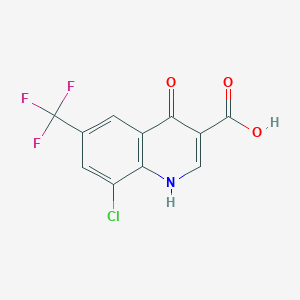
![9-Ethyl-6,11-dihydro-6,6-dimethyl-10-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B12866108.png)
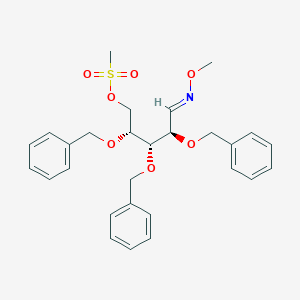
![Ethyl 4-fluoro-7-nitrobenzo[b]furan-2-carboxylate](/img/structure/B12866128.png)
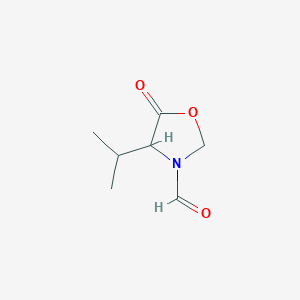
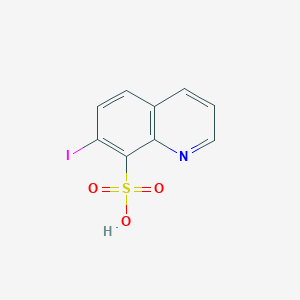
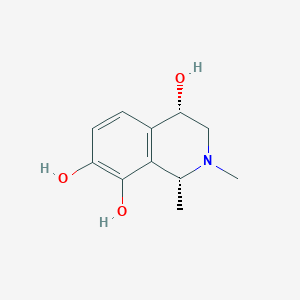
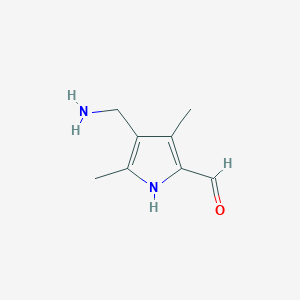
![5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12866171.png)
